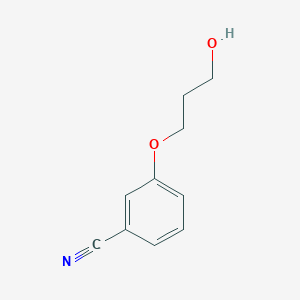

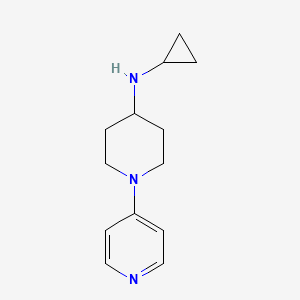

![molecular formula C9H11ClN2O2S B1523270 [Amino(thiophène-2-yl)méthylidène]amino 4-chlorobutanoate CAS No. 19580-41-7](/img/structure/B1523270.png)

[Amino(thiophène-2-yl)méthylidène]amino 4-chlorobutanoate

Vue d'ensemble

Description

[Amino(thiophen-2-yl)methylidene]amino 4-chlorobutanoate is a useful research compound. Its molecular formula is C9H11ClN2O2S and its molecular weight is 246.71 g/mol. The purity is usually 95%.

BenchChem offers high-quality [Amino(thiophen-2-yl)methylidene]amino 4-chlorobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [Amino(thiophen-2-yl)methylidene]amino 4-chlorobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse de Complexes Métalliques

Ce composé est utilisé dans la synthèse de nouveaux complexes métalliques, tels que les complexes de zinc (II), qui sont explorés pour leurs propriétés physico-chimiques et biologiques . Le ligand forme une géométrie pyramidale carrée déformée avec l'ion métallique, qui peut être caractérisée à l'aide de techniques spectroscopiques.

Exploration de la Perspective Biologique

Les complexes métalliques synthétisés impliquant ce ligand sont évalués pour leur interaction avec l'ADN et leur activité antibactérienne . Les études comprennent des essais de liaison à l'ADN, une activité antibactérienne contre des souches telles que Escherichia coli et Staphylococcus aureus, et un docking moléculaire pour confirmer les interactions.

Études Computationnelles

Des simulations informatiques, telles que la théorie de la fonctionnelle de la densité (DFT), sont utilisées pour établir la géométrie stable du complexe. Les propriétés électroniques et les caractéristiques ADMET sont également calculées pour évaluer la ressemblance avec les médicaments selon les critères de Lipinski .

Applications en Science des Matériaux

Les dérivés du thiophène, y compris ceux liés à ce composé, sont importants en science des matériaux. Ils sont utilisés comme inhibiteurs de corrosion et jouent un rôle dans l'avancement des semi-conducteurs organiques, des transistors à effet de champ organiques (OFET) et des diodes électroluminescentes organiques (OLED) .

Propriétés Pharmacologiques

Les composés contenant des cycles thiophène présentent une large gamme de propriétés pharmacologiques. Ils sont étudiés pour leur potentiel en tant qu'agents anticancéreux, anti-inflammatoires, antimicrobiens, antihypertenseurs et anti-athéroscléreux .

Chimie Synthétique

Le composé est un précurseur clé en chimie synthétique pour la création de dérivés du thiophène. Ces dérivés sont synthétisés par diverses réactions, telles que la synthèse de Gewald, et sont confirmés par des techniques telles que FTIR, MS et RMN .

Chimie Médicinale

En chimie médicinale, les dérivés du thiophène sont explorés pour leurs effets biologiques. Ils servent de base pour les chimistes afin de développer des composés avancés avec des activités biologiques diverses .

Recherche Antimicrobienne

Des dérivés du thiophène spécifiques synthétisés à partir de ce composé sont étudiés pour leur efficacité antimicrobienne. Les structures de ces dérivés sont confirmées par diverses méthodes spectroscopiques avant que leurs activités biologiques ne soient testées .

Mécanisme D'action

Target of Action

It’s known that the compound forms a complex with zn (ii) sulphate heptahydrate . This suggests that it may interact with zinc-dependent enzymes or proteins in the body.

Mode of Action

The compound interacts with its target by forming a complex. The complex was assigned a distorted square pyramidal geometry .

Pharmacokinetics

The in-silico admet properties pointed to a significant drug-likeness feature in the synthesized compounds, based on the lipinski criteria .

Result of Action

It’s known that the compound has been used in dna binding assays and antibacterial activity studies .

Propriétés

IUPAC Name |

[[amino(thiophen-2-yl)methylidene]amino] 4-chlorobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2S/c10-5-1-4-8(13)14-12-9(11)7-3-2-6-15-7/h2-3,6H,1,4-5H2,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZVDRZSHXMCMKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=NOC(=O)CCCCl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

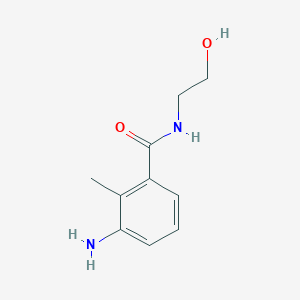

![3-Amino-1-[2-(pyridin-2-yl)ethyl]urea](/img/structure/B1523187.png)

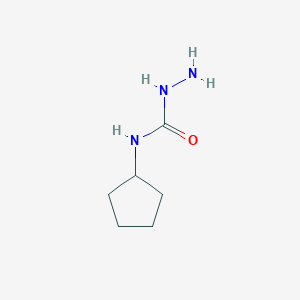

![3-Amino-1-{[3-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B1523189.png)

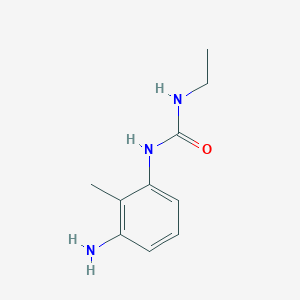

![N-[2-(1-aminoethyl)phenyl]thiophene-2-sulfonamide](/img/structure/B1523195.png)

![4-[(3-Hydroxypropyl)sulfanyl]benzoic acid](/img/structure/B1523199.png)

![1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol](/img/structure/B1523201.png)

![1-Amino-3-[(4-methoxyphenyl)methoxy]propan-2-ol](/img/structure/B1523202.png)

![1-[2-(Aminomethyl)phenyl]piperidine-3-carboxamide](/img/structure/B1523204.png)

![{[5-(4-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine](/img/structure/B1523205.png)